(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Overview
Description
“(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole” is a chemical compound with the CAS Number: 84110-34-9 and Linear Formula: C14H25BO2 . .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture containing (+)-pinanediol and 2-methylpropylboronic acid in diethylether. The mixture is stirred for 23 hours at laboratory temperature, then dried over Na2SO4. The sulfate is filtered off and washed with diethylether, and the resulting solution is concentrated. The product is obtained as a colorless oil .Molecular Structure Analysis
The IUPAC Name of the compound is this compound. The InChI Code is 1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.16 . It is a liquid at room temperature . The compound is soluble, with a solubility of 0.228 mg/ml or 0.000964 mol/l .Scientific Research Applications
Benzoxaboroles – Old compounds with new applications
This comprehensive review highlights the structure, synthesis, properties, and various applications of benzoxaboroles, a derivative of phenylboronic acids. Despite some of these compounds being described over 50 years ago, their significant properties and broad applications have only been explored recently. Benzoxaboroles are not only used as building blocks and protecting groups in organic synthesis but also exhibit biological activity and are undergoing clinical trials. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, showcasing their versatility in scientific research (Adamczyk-Woźniak et al., 2009).
Benzoxaborole compounds for therapeutic uses a patent review (2010- 2018)
This article reviews the broad spectrum of applications in medicinal chemistry that benzoxaborole scaffolds have found over the last decade due to their physicochemical and drug-like properties. Benzoxaborole derivatives have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives, tavaborole and crisaborole, are already in clinical use for treating onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials. The unique mechanism of action, chemical versatility, and ease of preparation make benzoxaboroles a promising field for pharmaceutical development (Nocentini et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(1S,2S,6R,8S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQMLAZUPRXGK-FMSGJZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511259 | |
Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84110-34-9 | |
Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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